molecular formula C12H14O B12601222 {[(Pent-1-yn-3-yl)oxy]methyl}benzene CAS No. 909803-60-7

{[(Pent-1-yn-3-yl)oxy]methyl}benzene

Katalognummer: B12601222
CAS-Nummer: 909803-60-7
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: POHJPLWRVXVOPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[(Pent-1-yn-3-yl)oxy]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a pent-1-yn-3-yloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[(Pent-1-yn-3-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with pent-1-yn-3-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include palladium or copper-based catalysts, which facilitate the coupling of the alkyne and benzyl alcohol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

{[(Pent-1-yn-3-yl)oxy]methyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne group.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of {[(Pent-1-en-3-yl)oxy]methyl}benzene or {[(Pent-1-yl)oxy]methyl}benzene.

    Substitution: Formation of brominated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

{[(Pent-1-yn-3-yl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of {[(Pent-1-yn-3-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. Additionally, the benzene ring can engage in π-π interactions with aromatic residues in proteins, influencing biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    {[(Prop-2-yn-1-yloxy]methyl}benzene: Similar structure but with a shorter alkyne chain.

    {[(But-1-yn-3-yl)oxy]methyl}benzene: Similar structure with a different alkyne substitution pattern.

Uniqueness

{[(Pent-1-yn-3-yl)oxy]methyl}benzene is unique due to its specific alkyne substitution, which imparts distinct reactivity and properties compared to its analogs

Eigenschaften

CAS-Nummer

909803-60-7

Molekularformel

C12H14O

Molekulargewicht

174.24 g/mol

IUPAC-Name

pent-1-yn-3-yloxymethylbenzene

InChI

InChI=1S/C12H14O/c1-3-12(4-2)13-10-11-8-6-5-7-9-11/h1,5-9,12H,4,10H2,2H3

InChI-Schlüssel

POHJPLWRVXVOPT-UHFFFAOYSA-N

Kanonische SMILES

CCC(C#C)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.